molecular formula C17H20N2O4 B4065235 4,7,7-trimethyl-N-(3-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-N-(3-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4065235
M. Wt: 316.35 g/mol
InChI Key: LDXZVWDUTCKNAD-UHFFFAOYSA-N
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Description

4,7,7-trimethyl-N-(3-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as TAN-1, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Structure and Synthesis

Research into structurally related cyclohexanone derivatives and bicyclic systems highlights the importance of these compounds in understanding molecular conformations and facilitating the synthesis of various biologically active substances. For example, the study of cyclohexanone derivatives has shed light on their crystal structures, revealing how molecular packing and hydrogen bonding contribute to their stability and reactivity (Ravikumar & Mehdi, 1993). Similarly, the synthesis of nitro-imine derivatives from Camphor highlights the utility of bicyclic systems as building blocks for creating compounds with potential anticonvulsant and antimicrobial activities (Silva et al., 2020).

Catalysis and Chemical Reactions

Bicyclic systems like 7-azabicyclo[2.2.1]heptane derivatives have been explored for their catalytic potential in reactions such as the aldol reaction, demonstrating improved selectivity over monocyclic analogs (Armstrong et al., 2009). This suggests that compounds with bicyclic structures could play a significant role in developing more efficient catalytic processes.

Biological Activity and Material Science

Research on compounds with similar bicyclic frameworks has explored their biological activities and applications in material science. For instance, chrysamides, derived from a deep-sea fungus, have been studied for their anti-inflammatory properties and their unique structural features (Chen et al., 2016). Additionally, the synthesis of polymers from bicyclic acetals demonstrates the potential of these structures in creating new materials with desirable properties (Gehrmann & Vogt, 1981).

properties

IUPAC Name

4,7,7-trimethyl-N-(3-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-15(2)16(3)7-8-17(15,10-13(16)20)14(21)18-11-5-4-6-12(9-11)19(22)23/h4-6,9H,7-8,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXZVWDUTCKNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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